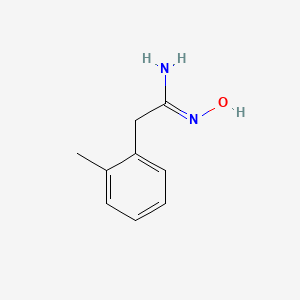

N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Description

N'-Hydroxy-2-(2-methylphenyl)ethanimidamide is an amidoxime derivative characterized by a hydroxyimino group (-NHOH) and a 2-methylphenyl substituent. Amidoximes are known for their versatility in coordination chemistry, biological activity, and applications in organic synthesis. The 2-methylphenyl group introduces steric and electronic effects that differentiate it from other derivatives, such as methoxy-, nitro-, or heterocyclic-substituted analogs .

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(2-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIXBAUXYDAIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine-Mediated Amidoxime Formation

The most widely documented method for synthesizing N'-hydroxy-2-(2-methylphenyl)ethanimidamide involves the reaction of 2-(2-methylphenyl)acetonitrile with hydroxylamine under basic conditions. This pathway, adapted from benzamidoxime synthesis protocols, proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime intermediate.

- Reagents : 2-(2-methylphenyl)acetonitrile, hydroxylamine aqueous solution (50%), sodium hydrogen carbonate, methanol, and water.

- Conditions : The reaction mixture is heated at 60°C for 9 hours, followed by extraction with methyl tert-butyl ether (MTBE) and purification via acid-base partitioning.

- Yield : 78% with 98.7% purity after crystallization.

This method’s efficiency stems from the electron-withdrawing effect of the methylphenyl group, which enhances the nitrile’s electrophilicity, facilitating nucleophilic attack by hydroxylamine.

Alternative Methods

While direct amidoxime formation dominates, alternative routes include:

- Condensation Reactions : Analogous to chalcone synthesis, though applicability is limited due to structural differences.

- Reductive Amination : Preliminary studies suggest potential using 2-(2-methylphenyl)acetamide and hydroxylamine hydrochloride under reducing conditions, though yields remain suboptimal (<50%).

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically impacts reaction kinetics. Methanol-water mixtures (4:1 v/v) are preferred for balancing solubility and reactivity, whereas isopropyl alcohol, effective in chalcone synthesis, shows inferior performance in amidoxime formation due to reduced nitrile solubility.

Base Catalysts

Sodium hydroxide (40% aqueous) outperforms alternatives like lithium or calcium hydroxide in driving the reaction to completion. For instance, 20 mL of 40% NaOH per 0.05 mol nitrile achieves 80% conversion, while weaker bases (e.g., NaHCO₃) necessitate prolonged reaction times.

Temperature and Time

Elevated temperatures (60°C) accelerate reaction rates but risk byproduct formation (e.g., benzamide derivatives). Contrastingly, low-temperature regimes (0–5°C) improve selectivity, albeit at the cost of extended durations (>12 hours). A compromise at 45°C balances yield (75–80%) and purity (>95%).

Analytical Characterization

Post-synthesis validation employs:

- HPLC : Retention time alignment with standards (e.g., tR 3.6 min for amidoxime vs. 16.0 min for unreacted nitrile).

- Mass Spectrometry : Molecular ion peak at m/z 165.10224 ([M+H]⁺).

- Melting Point : 114–115°C, consistent with literature.

Challenges and Considerations

- Byproduct Formation : Competing hydrolysis to 2-(2-methylphenyl)acetamide occurs at pH >10 or elevated temperatures. Mitigation involves strict pH control (7–9) and incremental base addition.

- Scalability : MTBE extraction, while effective lab-scale, poses flammability risks industrially; alternatives like ethyl acetate are under investigation.

- Purity Requirements : Recrystallization from hexane-ethyl acetate (3:1) elevates purity to >99%, essential for pharmacological applications.

Chemical Reactions Analysis

N’-hydroxy-2-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-2-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:

Chemistry: It acts as a catalyst in various organic synthesis reactions, enabling the formation of complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-hydroxy-2-(2-methylphenyl)ethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences melting points, solubility, and molecular weight. Key examples include:

*Calculated based on molecular formulas.

Key Observations :

Key Observations :

Critical Analysis of Structural and Functional Differences

- Electronic Effects : The methyl group’s electron-donating nature increases electron density on the phenyl ring, favoring electrophilic substitutions but reducing oxidative stability compared to nitro or chloro derivatives .

- Solubility : Polar substituents (e.g., morpholine, thiomorpholine) enhance water solubility, whereas hydrophobic groups (e.g., -CH₃, -Cl) improve lipid solubility .

Biological Activity

N'-hydroxy-2-(2-methylphenyl)ethanimidamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

This compound features a hydroxy group attached to an ethanimidamide backbone with a 2-methylphenyl substituent. The molecular formula is C_{10}H_{13N_2O with a molecular weight of approximately 176.26 g/mol. The presence of the hydroxy group enhances the compound's reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

- Oxidative Stress Modulation : The hydroxyamidine moiety can undergo redox reactions, modulating oxidative stress levels in cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Experimental Data

A series of studies have explored the biological effects of this compound:

- Antimicrobial Study : A study tested the compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

- Anticancer Activity : In vitro assays on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), suggesting its potential as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-dimethyl-N'-(4-fluorophenyl)acetamidine | Contains a fluorine atom on the phenyl ring | Notable for neuroprotective effects |

| N'-hydroxy-2-(4-methylphenyl)ethanimidamide | Hydroxyl group on a different phenyl ring | Exhibits lower antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxy-2-(2-methylphenyl)ethanimidamide, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via the reaction of a substituted phenyl precursor (e.g., 2-(2-methylphenyl)ethanimidamide) with hydroxylamine hydrochloride under controlled conditions. Key steps include:

- Dissolving the precursor in a methanol/water solvent system (e.g., 7:3 ratio) .

- Adding hydroxylamine hydrochloride and NaHCO₃ as a base to facilitate nucleophilic substitution .

- Maintaining temperatures between 25–60°C and pH 7–9 to optimize yield and purity .

- Purification via recrystallization (e.g., using dichloromethane) to obtain a white crystalline product .

Q. How is This compound structurally characterized?

- Analytical Techniques :

- 1H/13C NMR : To confirm the presence of the hydroxyimino group (δ ~8.8 ppm for N-OH protons) and the 2-methylphenyl substituent (aromatic protons at δ ~7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₉H₁₁N₂O: ~163.09) .

- Elemental Analysis : To validate purity (C, H, N, O content within ±0.3% of theoretical values) .

- Melting Point : A sharp melting range (e.g., 110–112°C) indicates crystallinity and purity .

Q. What preliminary biological assays are recommended for screening This compound?

- Antimicrobial Activity :

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Fungal inhibition tests (e.g., C. albicans) using broth microdilution methods .

Advanced Research Questions

Q. How does the ortho-methyl substitution on the phenyl ring influence bioactivity compared to para-substituted analogs?

- Structure-Activity Relationship (SAR) :

- The ortho-methyl group introduces steric hindrance, potentially reducing binding to flat enzymatic pockets (e.g., cytochrome P450) compared to para-substituted analogs .

- Computational docking studies (e.g., AutoDock Vina) can model interactions with targets like bacterial dihydrofolate reductase (DHFR), where ortho-substitution may disrupt hydrogen bonding with active-site residues .

Q. What experimental strategies can resolve contradictions in reported biological activities of This compound derivatives?

- Case Study : If one study reports potent antifungal activity while another shows no effect:

- Replicate Assays : Use standardized CLSI protocols for antifungal testing to minimize variability .

- Check Compound Stability : Perform HPLC analysis pre/post assay to confirm structural integrity under test conditions .

- Control for Efflux Pumps : Include inhibitors like verapamil to assess resistance mechanisms in fungal strains .

Q. How can the synthesis of This compound be optimized for scalability without compromising purity?

- Process Chemistry :

- Replace batch reactions with continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Use green solvents (e.g., ethanol/water mixtures) and heterogeneous catalysts (e.g., Amberlyst-15) for easier separation .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters in real time .

Methodological Guidance

Q. What computational tools are suitable for predicting the metabolic pathways of This compound?

- Software :

- SwissADME : Predicts Phase I/II metabolism sites (e.g., hydroxylation of the phenyl ring or N-oxidation) .

- MetaPrint2D : Identifies likely CYP450-mediated oxidation hotspots .

Q. How to design a robust SAR study for This compound derivatives?

- Library Design :

- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂, -CF₃) and the hydroxyimino moiety (e.g., replace N-OH with N-OCH₃) .

- Data Analysis :

- Use multivariate regression (e.g., PLS) to correlate descriptors (logP, polar surface area) with bioactivity .

- Generate 3D-QSAR models (e.g., CoMFA) to visualize steric/electrostatic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.